Proxalutamide is an orally bioavailable androgen receptor (AR) antagonist with potential antineoplastic activity. Upon oral administration, proxalutamide binds to AR in target tissues, inhibits androgen-induced receptor activation, and facilitates the formation of inactive complexes that cannot translocate to the nucleus. This prevents binding to and transcription of AR-responsive genes that regulate prostate cancer cell proliferation. In addition, proxalutamide induces AR downregulation, thereby further preventing AR-mediated signaling. This ultimately leads to an inhibition of growth in AR-expressing prostate cancer cells. AR is overexpressed in prostate cancer and plays a key role in prostate cancer cell proliferation.
Proxalutamide
CAS No.: 1398046-21-3
Cat. No.: VC0540455
Molecular Formula: C24H19F4N5O2S
Molecular Weight: 517.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1398046-21-3 |
---|---|
Molecular Formula | C24H19F4N5O2S |
Molecular Weight | 517.5 g/mol |
IUPAC Name | 4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3 |
Standard InChI Key | KCBJGVDOSBKVKP-UHFFFAOYSA-N |
SMILES | CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C |
Canonical SMILES | CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Proxalutamide possesses distinct chemical characteristics that contribute to its pharmacological profile and therapeutic potential. The compound has the molecular formula C24H19F4N5O2S with a molecular weight of 517.5 g/mol, featuring a complex structure that facilitates its high binding affinity for the androgen receptor. This structural configuration allows Proxalutamide to function effectively as an androgen receptor antagonist, blocking the androgen-mediated signaling that drives various pathological processes. The compound is administered orally, providing a convenient route for clinical application across various therapeutic contexts. Its chemical structure contains specific functional groups that contribute to its selective binding profile and pharmacodynamic properties. The table below summarizes the key chemical and physical properties of Proxalutamide that underpin its biological activity .
Property | Value |
---|---|
Chemical Name | Proxalutamide (Pruxelutamide) |
Molecular Formula | C24H19F4N5O2S |
Molecular Weight | 517.5 g/mol |
CAS Number | 1398046-21-3 |
Synonyms | Pruxelutamide, GT-0918, GT0918 |
Drug Class | Nonsteroidal antiandrogen |
Administration Route | Oral |
Physical State | Solid |
Mechanism of Action
Proxalutamide operates through a well-defined mechanism targeting the androgen receptor signaling pathway, which plays a crucial role in multiple disease states. Upon oral administration, proxalutamide binds with high affinity to androgen receptors in target tissues, effectively inhibiting androgen-induced receptor activation. This binding facilitates the formation of inactive complexes that cannot translocate to the nucleus, thereby preventing the transcription of AR-responsive genes that regulate cellular proliferation. The compound's antagonistic effect specifically blocks the androgen-mediated signaling cascade that drives progression in prostate cancer and certain breast cancer subtypes. Beyond simple competitive antagonism, proxalutamide also induces androgen receptor downregulation, further preventing AR-mediated signaling through reduction of available receptor proteins .
In the context of COVID-19, proxalutamide's therapeutic potential stems from a different mechanistic pathway. The compound inhibits the androgen-promoted protease transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in facilitating SARS-CoV-2 viral entry into host cells. By targeting both TMPRSS2 and angiotensin-converting enzyme 2 (ACE2), proxalutamide creates a dual inhibitory effect on the virus's cellular entry mechanism. This action potentially explains the accelerated viral clearance and clinical improvement observed in COVID-19 clinical trials. The ability to address both oncological conditions and viral infections through distinct but related mechanisms highlights the versatility of proxalutamide's pharmacological profile .
AR overexpression represents a common feature in prostate cancer and certain breast cancer subtypes, making it a valuable therapeutic target. By specifically antagonizing the AR pathway, proxalutamide addresses a fundamental driver of disease progression in these conditions. This targeted approach allows for potential therapeutic efficacy while potentially minimizing broader systemic effects compared to less selective agents. The combination of high binding affinity, receptor downregulation, and pathway inhibition creates a comprehensive mechanism for modulating AR-dependent cellular processes in multiple disease contexts .
Therapeutic Applications
Proxalutamide in Prostate Cancer
Proxalutamide has demonstrated significant potential in addressing metastatic castration-resistant prostate cancer (mCRPC), a challenging disease state with limited treatment options. The compound is currently undergoing phase III clinical studies as both monotherapy and in combination with abiraterone, targeting patients with progressive disease despite conventional hormonal therapies. These advanced trials build upon earlier phase investigations that established safety parameters and preliminary efficacy signals. In the United States specifically, proxalutamide has reached phase II clinical trials as monotherapy for mCRPC, reflecting the structured development pathway across different regulatory environments. The androgen receptor remains a critical therapeutic target in prostate cancer, particularly in castration-resistant disease where AR signaling persists despite conventional hormonal interventions .
The rationale for proxalutamide in prostate cancer stems from the fundamental role of androgen receptor signaling in disease progression, even in castration-resistant states. By antagonizing AR through a high-affinity binding mechanism and inducing receptor downregulation, proxalutamide addresses a key driver of cancer cell proliferation and survival. This mechanism provides a therapeutic approach for patients whose disease continues to progress despite traditional anti-androgen therapies. The compound's potential to overcome resistance mechanisms to first-generation AR antagonists represents a significant advance in prostate cancer therapy. Ongoing clinical investigations continue to refine understanding of proxalutamide's place in the treatment landscape for advanced prostate cancer .
Proxalutamide in COVID-19
The COVID-19 pandemic stimulated investigation into novel therapeutic approaches, with proxalutamide emerging as a candidate based on its ability to interfere with viral entry mechanisms. Multiple clinical trials have evaluated proxalutamide in both outpatient and hospitalized COVID-19 patients, with several studies reporting substantial benefits in recovery rates, mortality reduction, and shortened hospital stays. The compound's mechanism in COVID-19 centers on inhibition of TMPRSS2 and ACE2, two key proteins involved in SARS-CoV-2 cellular entry. By targeting the virus's entry pathway, proxalutamide potentially reduces viral load and associated inflammatory responses that drive disease progression. The rapid expansion of clinical research in this area reflects both the urgent need for effective COVID-19 therapeutics and the promising preliminary results observed with proxalutamide .
Clinical investigations of proxalutamide in COVID-19 have demonstrated remarkable efficacy across multiple outcome measures. In hospitalized patients, studies have shown substantially increased recovery rates, reduced mortality, and shortened hospital stays compared to standard care. Similarly, in outpatient settings, proxalutamide has demonstrated protection against disease progression and hospitalization, particularly when treatment continues for at least seven days. These findings suggest potential utility across the spectrum of COVID-19 severity. Proxalutamide has shown activity against multiple SARS-CoV-2 variants, including Delta and Omicron, suggesting broad applicability despite viral evolution. This cross-variant efficacy represents a significant advantage in the context of an evolving viral pandemic where new variants continually emerge .
Proxalutamide in Breast Cancer
Androgen receptor signaling plays an important but often overlooked role in certain breast cancer subtypes, particularly AR-positive metastatic breast cancer (AR+ mBC). Clinical trials have investigated proxalutamide in heavily pretreated patients with AR+ mBC, with preliminary results suggesting meaningful clinical activity. A phase Ib trial demonstrated disease control in approximately one-quarter of patients who had previously received multiple lines of therapy, indicating potential utility in this difficult-to-treat population. The 6-month progression-free survival rate of 19.6% in a heavily pretreated population provides evidence for continued development in this indication. Particularly noteworthy was the higher disease control rate of 38.5% observed in the triple-negative breast cancer subgroup, suggesting a potential therapeutic opportunity in this aggressive breast cancer variant with limited treatment options .
Biomarker analyses have identified potential predictors of response, including moderate AR expression by immunohistochemistry (26%-75%), presence of PIK3CA pathogenic mutations, and lower cell-free DNA yield (<60 ng/ml). These findings may help refine patient selection for future clinical trials and eventual clinical application. Based on dose-finding studies, proxalutamide 200 mg/day was established as the recommended phase II dose, balancing efficacy and tolerability considerations. The compound demonstrated good tolerability in breast cancer patients, with manageable adverse events primarily involving transient liver enzyme elevations. These encouraging preliminary findings support further investigation of proxalutamide in AR+ breast cancer, particularly in specific molecular subgroups that may derive greater benefit .
Clinical Research Findings
Study | Population | Dosing | Key Findings |
---|---|---|---|
NCT04728802 | 645 hospitalized patients not requiring mechanical ventilation | 300mg daily for 14 days | - 14-day recovery: 81.4% vs. 35.7% with placebo - 28-day mortality: 11.0% vs. 49.4% with placebo - Median time to recovery: 5 days vs. 10 days with placebo |
Proxa-Rescue AndroCoV (Combined Analysis) | 778 patients from northern and southern Brazil | 300mg daily for 14 days | - 14-day recovery: 81.1% vs. 36.6% with placebo - 28-day mortality: 10.6% vs. 48.2% with placebo - Post-randomization discharge: 5 days vs. 9 days with placebo |
Phase III MRCT | 733 outpatients with mild-to-moderate COVID-19 | 200mg daily for 14 days | - >7 days treatment: 100% protection from hospitalization - Reduced viral load from day 3-28 - Improved symptom resolution by day 28 |
Cancer Clinical Trials
An open-label, dose-expansion, multicenter phase Ib trial evaluated proxalutamide specifically in patients with AR-positive metastatic breast cancer. This study enrolled 45 heavily pretreated patients with a median of three prior systemic therapy lines (range 1-13), investigating two dose levels: 200mg daily (cohort A, n=30) and 300mg daily (cohort B, n=15). The primary endpoints were disease control rate (DCR) at 8 and 16 weeks and determination of the recommended phase II dose. Among 39 evaluable patients, the DCR at 8 and 16 weeks was 25.6%, demonstrating meaningful clinical activity in this heavily pretreated population. Analysis by dose cohort showed similar efficacy with 26.9% DCR in cohort A (200mg) and 23.1% in cohort B (300mg), supporting selection of the lower dose for future development. Based on the efficacy and safety findings, 200mg daily was established as the recommended phase II dose for future breast cancer studies .
The trial revealed particularly interesting findings in specific patient subgroups. In the triple-negative breast cancer subpopulation, proxalutamide achieved a notably higher DCR of 38.5% at 8 weeks, suggesting potentially enhanced activity in this aggressive breast cancer variant. Among patients who achieved disease control at 8 weeks in this subgroup, the median progression-free survival reached 9.1 months, indicating durable benefit in responding patients. Biomarker analyses identified potential predictors of enhanced response, including moderate AR expression (26%-75% by immunohistochemistry), presence of PIK3CA pathogenic mutations, and lower cell-free DNA yield (<60 ng/ml). These findings may help guide patient selection strategies in future clinical trials to identify those most likely to benefit. The safety profile was favorable, with most common grade 3/4 adverse events limited to aspartate aminotransferase increase (8.9%) and γ-glutamyltransferase increase (8.9%), indicating manageable hepatic effects .
Table 2 summarizes the key findings from the phase Ib breast cancer trial:
Current Development Status
For breast cancer, the completion of phase Ib studies with promising efficacy signals has established the foundation for phase II development. The determination of 200mg daily as the recommended phase II dose represents an important milestone enabling further clinical advancement. Additionally, proxalutamide is undergoing phase Ic clinical trials in China for undisclosed indications, suggesting broader exploration of its therapeutic potential beyond currently publicized applications. The diversity of clinical programs underway reflects substantial industry investment in exploring proxalutamide's full therapeutic potential across multiple disease areas. As clinical development continues, emerging data will further clarify proxalutamide's optimal therapeutic role and potential for regulatory approvals across different indications and geographic regions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume